Methyl 2-fluoro-5-iodobenzoate
Overview
Description
Methyl 2-fluoro-5-iodobenzoate is an organic compound with the molecular formula C8H6FIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-fluoro-5-iodobenzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl benzoate with sodium iodofluoride. Initially, sodium iodofluoride reacts with ethanol to generate methanol and iodofluoride ions under anhydrous conditions. These ions then react with methyl benzoate to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-fluoro-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products:
Substitution Products: Various substituted benzoates.
Oxidation Products: Fluoro-iodobenzoic acids.
Reduction Products: Fluoro-iodobenzyl alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Methyl 2-fluoro-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, especially in drug discovery and design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-5-iodobenzoate involves its interaction with various molecular targets. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation with organoboron reagents, and finally reductive elimination to form the desired product . The fluorine and iodine atoms on the benzene ring influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
Methyl 2-fluoro-5-iodobenzoate can be compared with other similar compounds such as:
- Methyl 2-fluoro-4-iodobenzoate
- Methyl 5-fluoro-2-iodobenzoate
- Methyl 2-chloro-5-iodobenzoate
Uniqueness:
- The presence of both fluorine and iodine atoms on the benzene ring provides unique reactivity patterns, making it a valuable intermediate in organic synthesis.
- The specific positions of the substituents (fluorine at position 2 and iodine at position 5) influence the compound’s chemical behavior and its applications in various reactions .
By understanding the properties and applications of this compound, researchers can leverage its potential in diverse scientific fields, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
methyl 2-fluoro-5-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGDRMNKJLVWNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647499 | |
Record name | Methyl 2-fluoro-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625471-27-4 | |
Record name | Methyl 2-fluoro-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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